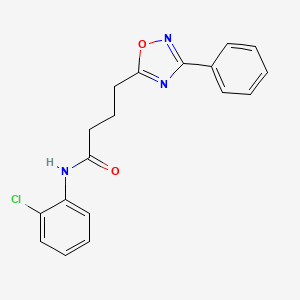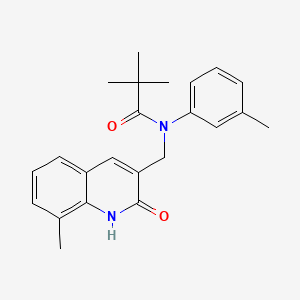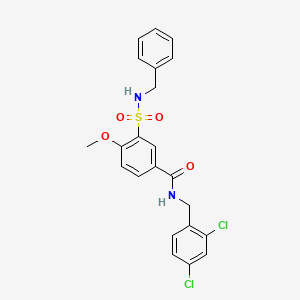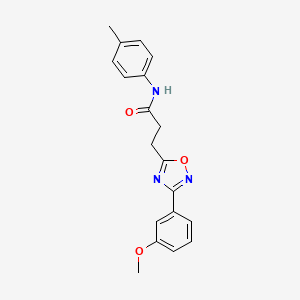
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a chemical compound with potential applications in scientific research. DMPO is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. The compound is synthesized through a multistep process involving the reaction of 2,5-dimethylphenylamine with pyridin-4-ylhydrazine and subsequent reaction with butanoyl chloride.
Wirkmechanismus
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide works by trapping free radicals and forming stable adducts that can be detected and analyzed. The compound has a high affinity for free radicals and can trap a wide range of reactive species, including superoxide, hydroxyl radicals, and nitrogen dioxide. The resulting adducts can be analyzed using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been demonstrated to reduce oxidative stress and inflammation in a variety of experimental models. This compound has also been shown to protect against ischemia-reperfusion injury and to have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for free radicals, which allows for accurate detection and analysis of these species in biological systems. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, this compound has some limitations in terms of its use in lab experiments. The compound can be difficult to synthesize in large quantities, and its use requires specialized equipment and expertise.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new spin traps that can trap a wider range of free radicals and reactive species. Another potential direction is the use of this compound in combination with other antioxidants or anti-inflammatory agents to enhance its therapeutic potential. Finally, there is a need for further studies to explore the mechanisms underlying the effects of this compound in various disease models.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process starting with the reaction of 2,5-dimethylphenylamine with pyridin-4-ylhydrazine in the presence of a catalyst. The resulting product is then reacted with butanoyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of free radical chemistry. The compound is a spin trap that can be used to detect and identify free radicals in biological systems. This compound has been used extensively in studies of oxidative stress and inflammation, as well as in investigations of the mechanisms underlying various diseases.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-6-7-14(2)16(12-13)21-17(24)4-3-5-18-22-19(23-25-18)15-8-10-20-11-9-15/h6-12H,3-5H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCVHIHPANAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)




